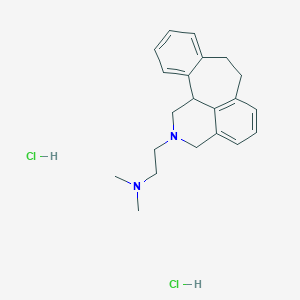

Benzo(6,7)cyclohept(1,2,3-de)isoquinoline, 1,2,3,7,8,12b-hexahydro-2-(2-(dimethylamino)ethyl)-, dihydrochloride

Description

Spectinomycin is an aminocyclitol antibiotic produced by the bacterium Streptomyces spectabilis. It is primarily used to treat infections caused by Neisseria gonorrhoeae, especially in patients who are allergic to penicillins or cephalosporins . Spectinomycin works by inhibiting protein synthesis in bacteria, making it effective against gram-negative bacteria .

Properties

CAS No. |

19701-61-2 |

|---|---|

Molecular Formula |

C21H28Cl2N2 |

Molecular Weight |

379.4 g/mol |

IUPAC Name |

2-(16-azatetracyclo[8.7.1.02,7.014,18]octadeca-2,4,6,10(18),11,13-hexaen-16-yl)-N,N-dimethylethanamine;dihydrochloride |

InChI |

InChI=1S/C21H26N2.2ClH/c1-22(2)12-13-23-14-18-8-5-7-17-11-10-16-6-3-4-9-19(16)20(15-23)21(17)18;;/h3-9,20H,10-15H2,1-2H3;2*1H |

InChI Key |

FJGNCQIGSUNKGK-UHFFFAOYSA-N |

SMILES |

CN(C)CCN1CC2C3=CC=CC=C3CCC4=C2C(=CC=C4)C1.Cl.Cl |

Canonical SMILES |

CN(C)CCN1CC2C3=CC=CC=C3CCC4=C2C(=CC=C4)C1.Cl.Cl |

Synonyms |

Benzo(6,7)cyclohept(1,2,3-de)isoquinoline, 1,2,3,7,8,12b-hexahydro-2-( 2-(dimethylamino)ethyl)-, dihydrochloride |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Spectinomycin is typically isolated from the fermentation broth of Streptomyces spectabilis. The process involves several steps, including the cultivation of the bacterium, extraction, and purification of the antibiotic . The synthetic route begins with glucose-6-phosphate, which undergoes oxidation and transamination to form the inositol ring structure characteristic of spectinomycin .

Industrial Production Methods: Industrial production of spectinomycin involves large-scale fermentation processes. The fermentation broth is processed to isolate spectinomycin, which is then purified using techniques such as ion-pair reversed-phase liquid chromatography . The purified compound is formulated into various pharmaceutical preparations, including injectable forms .

Chemical Reactions Analysis

Types of Reactions: Spectinomycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of spectinomycin can lead to the formation of spectinoic acid .

Common Reagents and Conditions: Common reagents used in the reactions of spectinomycin include trifluoroacetic acid (TFA) for ion-pair reversed-phase liquid chromatography and various solvents for extraction and purification . Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed: Major products formed from the reactions of spectinomycin include its derivatives such as dihydrospectinomycin and spectinoic acid . These derivatives are often studied for their potential enhanced biological activity .

Scientific Research Applications

Spectinomycin has a wide range of scientific research applications:

Mechanism of Action

Similar Compounds: Spectinomycin is structurally similar to other aminocyclitol antibiotics such as streptomycin, gentamicin, and kanamycin . These compounds share a common aminocyclitol ring structure and inhibit bacterial protein synthesis by binding to the ribosome .

Uniqueness: What sets spectinomycin apart is its specific binding site on the 30S ribosomal subunit, which differs from the binding sites of other aminocyclitol antibiotics . This unique binding site makes spectinomycin effective against certain strains of bacteria that may be resistant to other antibiotics .

Comparison with Similar Compounds

- Streptomycin

- Gentamicin

- Kanamycin

- Amikacin

- Tobramycin

- Neomycin

Spectinomycin’s unique properties and broad range of applications make it a valuable compound in both clinical and research settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.